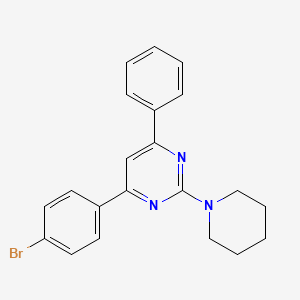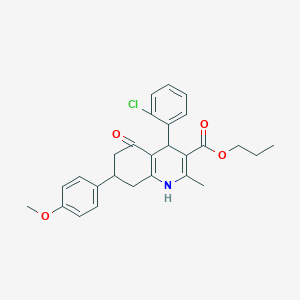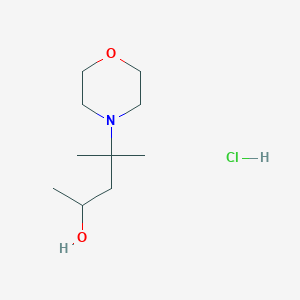![molecular formula C24H31ClN2O B5026089 [4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol](/img/structure/B5026089.png)
[4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol, also known as CBP, is a chemical compound that has shown potential in scientific research. It belongs to the class of piperidine derivatives and has been studied for its pharmacological properties.
作用機序
The exact mechanism of action of [4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been shown to interact with the dopamine and serotonin receptors, which are involved in regulating mood and behavior. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in regulating mood and behavior. This compound has also been shown to decrease the levels of the stress hormone cortisol, which is involved in the body's response to stress. Additionally, this compound has been shown to have antioxidant activity, which may protect against oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using [4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol in lab experiments is its potential as a therapeutic agent in various diseases. This compound has shown promising results in animal models of cancer, Alzheimer's disease, and depression, and further studies are needed to determine its potential as a clinical drug. However, one limitation of using this compound in lab experiments is its low yield in synthesis, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on [4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol. One direction is to further investigate its potential as a therapeutic agent in various diseases. This compound has shown promising results in animal models of cancer, Alzheimer's disease, and depression, and further studies are needed to determine its potential as a clinical drug. Another direction is to investigate the molecular targets of this compound and its mechanism of action in the body. This may provide insights into its pharmacological properties and potential therapeutic uses. Additionally, further studies are needed to optimize the synthesis of this compound and increase its yield for research purposes.
合成法
The synthesis of [4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol involves the reaction of 1-phenylpiperidin-4-ylmethanol with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained through extraction and purification. The yield of the reaction is typically around 50%.
科学的研究の応用
[4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and depression. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its potential as a cognitive enhancer and has been shown to improve memory and learning in animal models of Alzheimer's disease. Additionally, this compound has been shown to have antidepressant-like effects in animal models of depression.
特性
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-(1-phenylpiperidin-4-yl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN2O/c25-23-9-5-4-6-20(23)18-24(19-28)12-16-27(17-13-24)22-10-14-26(15-11-22)21-7-2-1-3-8-21/h1-9,22,28H,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVUXRHNJFQZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)(CC3=CC=CC=C3Cl)CO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B5026011.png)
![2-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5026037.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-fluorophenyl)acetamide](/img/structure/B5026050.png)


![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5026077.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B5026079.png)
![5-(2,3-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5026087.png)


![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5026107.png)


![N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5026122.png)